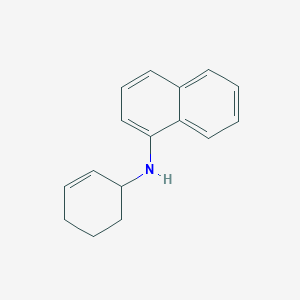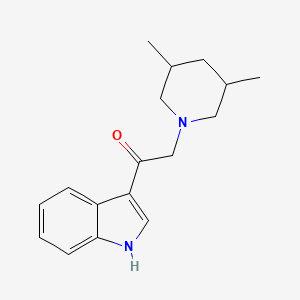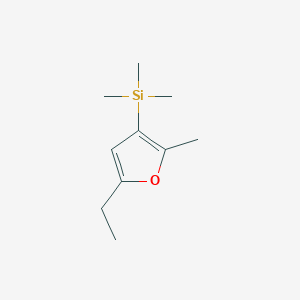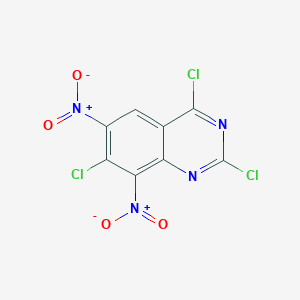
2,4,7-Trichloro-6,8-dinitroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-Trichloro-6,8-dinitroquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. . The compound this compound is characterized by the presence of three chlorine atoms and two nitro groups attached to the quinazoline ring, which imparts unique chemical and biological properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-6,8-dinitroquinazoline typically involves the nitration and chlorination of quinazoline derivatives. One common method includes the following steps:
Nitration: The introduction of nitro groups into the quinazoline ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Chlorination: The chlorination of the nitrated quinazoline derivative can be performed using thionyl chloride or phosphorus pentachloride. The reaction is typically conducted under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,7-Trichloro-6,8-dinitroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate can be used for nucleophilic substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.
Major Products
Substitution: The major products are the substituted quinazoline derivatives with various functional groups replacing the chlorine atoms.
Reduction: The primary products are the corresponding aminoquinazoline derivatives.
Oxidation: The products depend on the specific oxidizing agent and conditions used, but may include quinazoline derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 2,4,7-Trichloro-6,8-dinitroquinazoline is primarily related to its ability to interact with biological molecules and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the nitro groups in the compound can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. Additionally, the chlorine atoms can participate in halogen bonding interactions, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
2,4,7-Trichloro-6,8-dinitroquinazoline can be compared with other quinazoline derivatives to highlight its unique properties:
2,4,6-Trichloroquinazoline: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
6,8-Dinitroquinazoline: Lacks the chlorine atoms, which affects its overall stability and reactivity.
2,4,7-Trichloroquinazoline: Similar in structure but without the nitro groups, leading to different applications and biological effects.
The presence of both chlorine and nitro groups in this compound imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
111218-88-3 |
|---|---|
Molekularformel |
C8HCl3N4O4 |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
2,4,7-trichloro-6,8-dinitroquinazoline |
InChI |
InChI=1S/C8HCl3N4O4/c9-4-3(14(16)17)1-2-5(6(4)15(18)19)12-8(11)13-7(2)10/h1H |
InChI-Schlüssel |
PYJPMZNPMFMONE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])N=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)

![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)
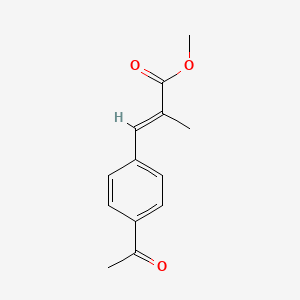
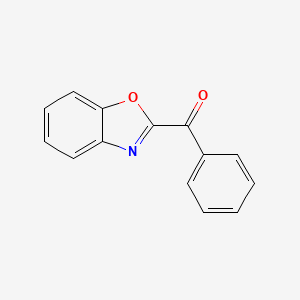
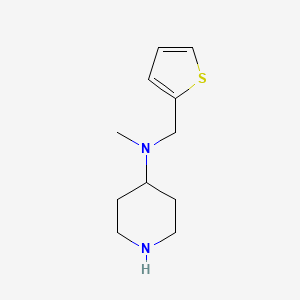
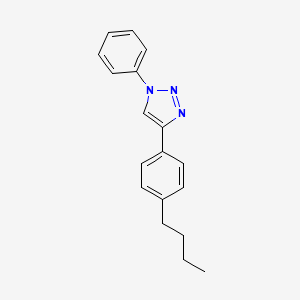
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)
